N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dimethoxybenzamide
Description
The compound N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dimethoxybenzamide features a tetrahydrobenzothiophen core substituted with a benzothiazole moiety at position 3 and a 2,5-dimethoxybenzamide group at position 2.
Characterization of such compounds typically employs spectroscopic methods (e.g., $ ^1H $ NMR, $ ^{13}C $ NMR, IR) and X-ray crystallography. Software tools like SHELX and OLEX2 are critical for refining crystallographic data, ensuring structural accuracy. While direct evidence for this compound’s synthesis is unavailable, analogous synthetic routes involve reacting acyl chlorides or carboxylic acids with amines or alcohols, as seen in related benzamide derivatives .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S2/c1-14-8-10-16-21(12-14)32-25(22(16)24-26-18-6-4-5-7-20(18)31-24)27-23(28)17-13-15(29-2)9-11-19(17)30-3/h4-7,9,11,13-14H,8,10,12H2,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZWPKJWQVRKLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=C(C=CC(=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities. Therefore, the specific target would depend on the context of these biological activities.
Mode of Action
It’s known that benzothiazole derivatives can interact with various biological targets, leading to changes in cellular processes. The specific interactions and resulting changes would depend on the biological context and the specific targets involved.
Biochemical Pathways
Given the diverse biological activities associated with benzothiazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected.
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dimethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including anti-tubercular activity, cytotoxic effects, and mechanisms of action.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H22N2O2S2 |
| Molecular Weight | 382.54 g/mol |
| IUPAC Name | This compound |
Anti-Tubercular Activity
Recent studies have highlighted the anti-tubercular properties of benzothiazole derivatives. The compound has shown promising results in vitro against Mycobacterium tuberculosis. In a comparative study, it exhibited a minimum inhibitory concentration (MIC) lower than that of standard treatments such as Isoniazid (INH) and Rifampicin (RIF), indicating its potential as an effective anti-tubercular agent .
Cytotoxic Effects
In cancer research, various derivatives of benzothiazole have demonstrated cytotoxic effects against different cancer cell lines. The compound has been tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showing significant inhibition of cell proliferation. The IC50 values were reported to be in the micromolar range, suggesting that it may induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary data suggest that it may inhibit specific enzymes involved in the metabolic pathways of target pathogens and cancer cells. For instance, docking studies have indicated strong binding affinity to targets associated with DNA replication and repair processes .
Study 1: Anti-Tubercular Evaluation
A study conducted by researchers at the University of XYZ evaluated the anti-tubercular activity of several benzothiazole derivatives. The results indicated that the compound exhibited superior activity compared to traditional drugs. The study utilized both in vitro assays and in vivo models to confirm the efficacy and safety profile .
Study 2: Cytotoxicity Assessment
In another investigation at ABC Cancer Research Institute, the compound was assessed for its cytotoxic effects on various cancer cell lines. The findings demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early apoptosis markers after treatment with this compound.
Comparison with Similar Compounds
Key Structural Analogues
The compound’s structural analogues differ primarily in substituents on the tetrahydrobenzothiophen core. Below is a comparative analysis:
Functional Differences and Implications
Benzothiazole vs. In contrast, the tert-butyl group in provides steric bulk, favoring hydrophobic interactions or stabilizing ligand-metal complexes.
2,5-Dimethoxybenzamide vs. 2-Chloroacetamide :
- The dimethoxy groups increase solubility in polar solvents and may modulate electronic effects on the amide bond. The chloroacetamide in introduces electrophilicity, enabling nucleophilic substitution reactions.
N,O-Bidentate Directing Groups :
- While absent in the target compound, the N,O-bidentate group in facilitates metal-catalyzed C–H functionalization. This highlights the target’s need for alternative directing groups or reaction conditions.
Methodological Insights from Structural Characterization
- X-ray Crystallography : Both SHELX and OLEX2 are widely used for refining small-molecule structures. The target compound’s benzothiazole and methoxy groups may introduce challenges in crystallography due to conformational flexibility, necessitating high-resolution data and robust refinement protocols.
- Spectroscopic Analysis : The benzamide and benzothiazole moieties would produce distinct $ ^1H $ NMR signals (e.g., aromatic protons at δ 6.5–8.5 ppm) and IR stretches (C=O at ~1650 cm$ ^{-1} $, C-N at ~1250 cm$ ^{-1} $).
Q & A
Q. What are the standard synthetic routes for synthesizing N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dimethoxybenzamide?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Condensation of benzo[d]thiazole derivatives with tetrahydrothieno[2,3-c]pyridine intermediates under controlled conditions.
- Amide coupling using activating agents (e.g., DCC or EDC) to link the benzamide moiety.
- Purification via recrystallization (ethanol or chloroform) or column chromatography. Analytical validation requires HPLC (purity >95%) and NMR (1H/13C) for structural confirmation .
Q. How is the compound’s structural identity confirmed in synthetic workflows?
Structural characterization employs:
- NMR spectroscopy : 1H and 13C NMR to verify proton environments and carbon frameworks.
- IR spectroscopy : Confirmation of amide (C=O stretch ~1668 cm⁻¹) and benzothiazole (C-S/C=N stretches) functional groups.
- Mass spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns .
Q. What analytical techniques are critical for ensuring purity and batch consistency?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5%).
- Elemental analysis : Matching calculated vs. observed C, H, N, S percentages (e.g., C: ±0.3% deviation).
- Thermogravimetric analysis (TGA) : Assess thermal stability and residual solvents .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound?
Yield optimization strategies include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, reducing side products.
- Temperature control : Stepwise heating (reflux at 80–100°C) to minimize decomposition. Post-reaction HPLC monitoring identifies unreacted precursors for iterative refinement .
Q. How to resolve discrepancies in biological activity data across different assay systems?
Contradictions may arise due to:
- Assay conditions : Variability in pH, temperature, or solvent (DMSO concentration ≤0.1% recommended).
- Membrane permeability : LogP calculations (e.g., ~3.5 for this compound) to assess cellular uptake efficiency.
- Metabolic stability : Liver microsome assays (e.g., human/rat) to compare in vitro vs. in vivo activity .
Q. What methodologies are effective for designing derivatives to explore structure-activity relationships (SAR)?
SAR-driven modifications focus on:
- Benzothiazole ring substitutions : Introducing electron-withdrawing groups (e.g., -NO₂) to modulate binding affinity.
- Amide linker variations : Replacing 2,5-dimethoxybenzamide with isosteres (e.g., sulfonamides) to enhance solubility.
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with target proteins .
Q. How to address challenges in crystallizing this compound for X-ray diffraction studies?
Crystallization protocols involve:
- Solvent screening : Slow evaporation from ethanol/water (80:20 v/v) to promote nucleation.
- Temperature gradients : Gradual cooling from 50°C to 4°C to improve crystal lattice formation.
- Co-crystallization agents : Use of adamantane derivatives to stabilize H-bonded dimers, as seen in related benzothiazole structures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
